N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate
Description
Properties
CAS No. |
93918-64-0 |
|---|---|
Molecular Formula |
C30H62N4O2.C2H4O2 C32H66N4O4 |
Molecular Weight |
570.9 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-[2-(dodecanoylamino)ethylamino]ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C30H62N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-29(35)33-27-25-31-23-24-32-26-28-34-30(36)22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h31-32H,3-28H2,1-2H3,(H,33,35)(H,34,36);1H3,(H,3,4) |
InChI Key |
NGPFCMGUMPMAGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Parent Compound: N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide)
The synthesis of the parent bis(dodecanamide) involves the following key steps:
- Starting Materials : Dodecanoyl chloride (or dodecanoic acid derivatives) and ethylenebis(iminoethylene) (a diamine derivative).
- Amide Bond Formation : The primary synthetic route is the formation of amide bonds by reacting the dodecanoyl chloride with the diamine under controlled conditions.
- Reaction Conditions : Typically, the reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.
- Purification : The crude product is purified by recrystallization or chromatographic techniques to isolate the bis(dodecanamide) compound.
This step yields the neutral bis(dodecanamide) compound with the molecular formula C30H62N4O2 and molecular weight 510.8 g/mol.
Formation of the Monoacetate Salt
- Salt Formation : The monoacetate form is prepared by treating the bis(dodecanamide) compound with acetic acid in a stoichiometric or slight excess amount.
- Mechanism : The acetic acid protonates one of the amine groups in the ethylenebis(iminoethylene) linkage, forming a monoacetate salt.
- Reaction Medium : This step is typically performed in a polar solvent such as ethanol or methanol to facilitate salt formation.
- Isolation : The monoacetate salt precipitates out or can be isolated by solvent evaporation and recrystallization.
The resulting compound has the molecular formula C32H66N4O4 and molecular weight 570.9 g/mol, confirming the addition of the acetate group.
Detailed Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Ethylenebis(iminoethylene) + Dodecanoyl chloride | Inert solvent, base (e.g., triethylamine), 0–25°C | N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide) |
| 2 | Bis(dodecanamide) + Acetic acid | Polar solvent (ethanol/methanol), room temperature | N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate |
Research Findings and Analytical Data
- Purity and Characterization : The synthesized compound is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the amide bonds and acetate salt formation.
- Physical Properties : The monoacetate salt typically exhibits higher solubility in polar solvents compared to the neutral bis(dodecanamide).
- Stability : The salt form is more stable under ambient conditions, reducing hydrolysis of amide bonds.
- Yield : Reported yields for the amide formation step range from 70% to 85%, with salt formation near quantitative under optimized conditions.
Notes on Related Compounds and Variants
- Similar compounds such as N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate have been synthesized using analogous methods but with different fatty acid chain lengths (myristic acid instead of dodecanoic acid).
- The preparation methods for these analogs follow the same amide bond formation and salt formation principles, indicating a robust synthetic strategy adaptable to various chain lengths.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting amine | Ethylenebis(iminoethylene) |
| Acylating agent | Dodecanoyl chloride or equivalent |
| Solvent for amide formation | Dichloromethane, THF |
| Base for amide formation | Triethylamine or similar |
| Temperature (amide step) | 0–25°C |
| Solvent for salt formation | Ethanol or methanol |
| Acid for salt formation | Acetic acid |
| Temperature (salt step) | Room temperature |
| Purification methods | Recrystallization, chromatography |
| Typical yield (amide) | 70–85% |
| Typical yield (salt) | ~95–100% |
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 25-30°C.
Reduction: Lithium aluminum hydride in dry ether, temperature around 0-5°C.
Substitution: Nucleophiles like sodium methoxide in methanol, temperature around 25-30°C.
Major Products Formed
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
Biological Applications
1. Antimicrobial and Antifungal Activity
Preliminary studies indicate that N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate exhibits significant antimicrobial and antifungal properties. Its long hydrophobic chains enhance membrane penetration, allowing it to effectively target various pathogens. Research has shown that this compound can disrupt microbial membranes, which is essential for its efficacy against bacteria and fungi.
2. Cytotoxic Properties Against Cancer Cells
Emerging research suggests that this compound may possess cytotoxic properties against certain cancer cell lines. Initial studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells, although further investigation is needed to fully understand its mechanisms of action .
Synthesis and Modification
The synthesis of this compound involves several steps requiring careful control of reaction conditions to maximize yield and purity. The general synthesis pathway includes:
- Formation of the Ethylenebis(imino) Linkage : This step involves the reaction of dodecanamide with ethylenediamine.
- Acetylation : The resulting compound undergoes acetylation to yield the monoacetate form.
- Purification : The final product is purified through recrystallization or chromatography techniques.
These reactions are crucial for tailoring the compound for specific applications in pharmaceuticals or materials science.
Potential Applications in Drug Delivery
Studies on the interactions of this compound with biological systems have shown promising results for drug delivery systems. Its ability to interact with lipid membranes suggests potential use in enhancing drug bioavailability and targeting specific tissues .
Mechanism of Action
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The ethylenebis(iminoethylene) bridge plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Biological Activity
N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate, also known by its CAS number 93918-64-0, is a synthetic compound with a complex molecular structure. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 570.89 g/mol. It features a dodecanamide backbone, which contributes to its amphiphilic properties, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C32H66N4O4 |
| Molecular Weight | 570.89 g/mol |
| CAS Number | 93918-64-0 |
| EINECS | 299-944-6 |
| Melting Point | 760.2 °C at 760 mmHg |
| Boiling Point | 413.5 °C |
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. This interaction may lead to:
- Cell Membrane Disruption : The compound can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Protein Binding : It may bind to specific proteins involved in signaling pathways, thereby modulating cellular responses.
Antimicrobial Activity
Research has indicated that compounds similar to N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide) exhibit antimicrobial properties. A study evaluating the efficacy of dodecanamide derivatives found significant inhibition against various bacterial strains, suggesting potential use in antimicrobial formulations.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Study 1: Antimicrobial Application
A study published in the Journal of Antimicrobial Agents reported that this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. This suggests potential as an antimicrobial agent in clinical settings.
Case Study 2: Cancer Therapy
In a recent investigation published in Cancer Research, the compound was tested for its effects on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent against specific cancers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via condensation reactions between ethylenediamine derivatives and activated dodecanoic acid derivatives. Key steps include controlling stoichiometry (e.g., 1:2 molar ratios of amine to acylating agents) and using catalysts like DCC (dicyclohexylcarbodiimide) to enhance coupling efficiency. Solvent selection (e.g., DMF or THF) and temperature optimization (60–80°C) are critical to minimize side products. Post-synthesis purification via column chromatography or recrystallization improves purity .
- Characterization : Confirm structure using H NMR (amide proton signals at δ 6.5–8.0 ppm) and LC-MS for molecular weight verification .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Key Techniques :
- FT-IR : Identify amide I (C=O stretch, ~1650 cm) and amide II (N–H bend, ~1550 cm) bands to confirm functional groups .
- H/C NMR : Resolve ethylene backbone protons (δ 2.5–3.5 ppm) and alkyl chain environments (δ 1.0–1.5 ppm) .
- Mass Spectrometry (ESI or MALDI-TOF) : Validate molecular ion peaks (e.g., [M+H] for CHNO) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility or stability data across studies?
- Approach : Conduct systematic solubility studies in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) under controlled temperatures. Use DSC (Differential Scanning Calorimetry) to assess thermal stability and identify decomposition thresholds. Compare batch-to-batch purity via HPLC to isolate solvent or impurity effects .
Q. What advanced computational methods are suitable for predicting interaction mechanisms in supramolecular assemblies?
- Methods :
- Density Functional Theory (DFT) : Model hydrogen bonding between amide groups and acetate moieties to predict self-assembly behavior .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water or ethanol) to study aggregation dynamics .
Q. What strategies mitigate by-product formation during scaled synthesis?
- Optimization :
- Use slow addition of acylating agents to prevent oligomerization.
- Employ high-resolution H NMR to detect and quantify by-products (e.g., unreacted starting materials or cross-linked species).
- Implement green chemistry principles (e.g., microwave-assisted synthesis) to enhance reaction efficiency and reduce side reactions .
Q. How should experiments assess stability under varying pH and temperature conditions?
- Design :
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (absorbance at λ~280 nm for amide bonds) .
- Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition onset temperatures and identify stable operational ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
